molecular formula C11H14O B117091 1-(2-Ethyl-6-methylphenyl)ethanone CAS No. 154735-88-3

1-(2-Ethyl-6-methylphenyl)ethanone

Cat. No.: B117091
CAS No.: 154735-88-3
M. Wt: 162.23 g/mol
InChI Key: ATOJZOMGBNOSNW-UHFFFAOYSA-N
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Description

The compound 1-(2-Ethyl-6-methylphenyl)ethanone is an aromatic ketone with a phenyl ring substituted with ethyl and methyl groups at the 2- and 6-positions, respectively, and a ketone group at the 1-position. These derivatives often serve as intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactive ketone group and tunable substituent effects.

Properties

CAS No.

154735-88-3

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-ethyl-6-methylphenyl)ethanone

InChI

InChI=1S/C11H14O/c1-4-10-7-5-6-8(2)11(10)9(3)12/h5-7H,4H2,1-3H3

InChI Key

ATOJZOMGBNOSNW-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1C(=O)C)C

Canonical SMILES

CCC1=CC=CC(=C1C(=O)C)C

Synonyms

Ethanone, 1-(2-ethyl-6-methylphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(2-Ethyl-6-methylphenyl)ethanone with analogous phenyl ethanones, focusing on molecular properties, spectroscopic behavior, and applications.

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound C₁₁H₁₄O 162.23 g/mol Not available 2-ethyl, 6-methyl
1-(2-Methylphenyl)ethanone C₉H₁₀O 134.18 g/mol 577-16-2 2-methyl
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 g/mol 2142-68-9 2-chloro
1-(2-Hydroxyphenyl)ethanone C₈H₈O₂ 136.15 g/mol 118-93-4 2-hydroxy
1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone C₉H₁₀O₄ 198.18 g/mol Not available 2,4-dihydroxy, 6-methoxy

Key Observations :

  • Substituent Effects: The ethyl and methyl groups in this compound likely enhance steric hindrance and lipophilicity compared to simpler analogs like 1-(2-methylphenyl)ethanone.
  • Spectroscopic Signatures : FTIR and GC-MS data for similar compounds (e.g., JWH-250, JWH-302) highlight distinct carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) and fragmentation patterns in mass spectra.
  • Synthetic Utility: Derivatives like 1-(2-chlorophenyl)ethanone are precursors for pharmaceuticals, while hydroxy-substituted variants (e.g., 1-(2-hydroxyphenyl)ethanone) exhibit antioxidant and antimicrobial activities.

Key Observations :

  • Pharmaceutical Relevance: Chloro- and hydroxy-substituted ethanones show promise in drug development, with metal complexes of azo-linked ethanones exhibiting enhanced antifungal activity.
  • Natural Sources : Hydroxy-methoxy derivatives are isolated from plants like Euphorbia sieboldiana, suggesting ecological roles in plant defense.

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